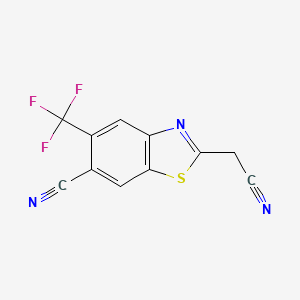

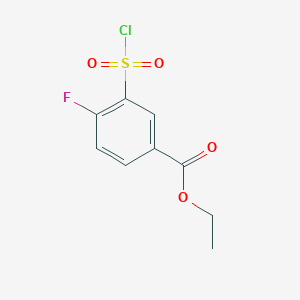

2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

Übersicht

Beschreibung

The compound contains several functional groups including a cyanomethyl group, a trifluoromethyl group, and a benzothiazole ring. Cyanomethyl groups are a type of nitrile group, which contain a carbon triple-bonded to a nitrogen . Trifluoromethyl groups contain a carbon atom bonded to three fluorine atoms . Benzothiazole is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various reactions, including C-F bond activation . The cyanomethyl group could also participate in reactions due to the reactivity of the nitrile group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds, which can affect their pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

The synthesis and properties of compounds containing benzothiazole structures, including those similar to the chemical structure , have been extensively studied. Benzothiazoles are recognized for their varied biological activities, which have made them subjects of interest in drug discovery and development. Specifically, the unique methine center present in the thiazole ring endows benzothiazole derivatives with a plethora of pharmacological activities. These compounds have shown promise in applications ranging from antimicrobial to anti-inflammatory, and anticancer activities, demonstrating the benzothiazole scaffold's importance in medicinal chemistry (Bhat & Belagali, 2020).

Chemical Fixation of CO2

Innovative approaches to synthesizing functionalized azole compounds have been explored, leveraging carbon dioxide (CO2) as a C1 feedstock. This method emphasizes the role of such chemical structures in facilitating the creation of valuable chemicals from abundant, renewable, and environmentally friendly resources. Specifically, the synthesis of benzothiazoles from anilines and CO2 represents a straightforward and attractive protocol, highlighting the compound's relevance in sustainable chemistry practices (Vessally et al., 2017).

Anticancer Potentials

Research into benzothiazole derivatives, including structures akin to the one of interest, underscores their potential as anticancer agents. The benzothiazole nucleus has been foundational in developing compounds for various cancer treatments due to its capability to act as a ligand for biomolecules. This versatility has attracted medicinal chemists towards developing new therapies, especially for cancer treatment, indicating the increasing significance of benzothiazole in drug discovery (Kamal et al., 2015).

Wirkmechanismus

Target of action

Compounds containing trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of action

Without specific information on “2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile”, it’s challenging to describe its mode of action. Trifluoromethyl-containing compounds often undergo selective c–f bond activation, which can lead to the synthesis of diverse fluorinated compounds .

Biochemical pathways

Compounds with similar structures may affect a variety of biological concepts including biochemical reactions, gene regulatory networks, genetic interactions, transport and catalysis events .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially influence these properties, as it often does in other pharmaceutical compounds .

Result of action

Without specific studies, it’s difficult to describe the molecular and cellular effects of “this compound”. Trifluoromethyl-containing compounds often have significant bioactivity, influencing various cellular processes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F3N3S/c12-11(13,14)7-4-8-9(3-6(7)5-16)18-10(17-8)1-2-15/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNGORAZRBIXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC(=N2)CC#N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205248 | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-30-1 | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)

![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)